molecular formula C21H35I B13802402 1,3,5-Trineopentyl-2-iodobenzene CAS No. 25347-04-0

1,3,5-Trineopentyl-2-iodobenzene

Cat. No.: B13802402
CAS No.: 25347-04-0
M. Wt: 414.4 g/mol
InChI Key: QNJSSTJXIKNVHK-UHFFFAOYSA-N
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Description

1,3,5-Trineopentyl-2-iodobenzene is a highly substituted aromatic compound characterized by three neopentyl (2,2-dimethylpropyl) groups at the 1, 3, and 5 positions of the benzene ring and an iodine atom at the 2-position. This sterically hindered structure imparts unique physicochemical properties, such as high thermal stability, low solubility in polar solvents, and resistance to electrophilic substitution reactions. The bulky neopentyl groups shield the aromatic core, making it a valuable intermediate in organometallic synthesis and catalysis, particularly in cross-coupling reactions where steric protection of reactive sites is critical.

Properties

CAS No.

25347-04-0

Molecular Formula

C21H35I

Molecular Weight

414.4 g/mol

IUPAC Name

1,3,5-tris(2,2-dimethylpropyl)-2-iodobenzene

InChI

InChI=1S/C21H35I/c1-19(2,3)12-15-10-16(13-20(4,5)6)18(22)17(11-15)14-21(7,8)9/h10-11H,12-14H2,1-9H3

InChI Key

QNJSSTJXIKNVHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=C(C(=C1)CC(C)(C)C)I)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trineopentyl-2-iodobenzene typically involves the iodination of a pre-synthesized 1,3,5-trineopentylbenzene. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to ensure selective iodination at the 2 position .

Industrial Production Methods

While specific industrial production methods for 1,3,5-Trineopentyl-2-iodobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trineopentyl-2-iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1,3,5-trineopentyl-2-hydroxybenzene, while oxidation with potassium permanganate can produce 1,3,5-trineopentyl-2-benzoic acid .

Scientific Research Applications

1,3,5-Trineopentyl-2-iodobenzene has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trineopentyl-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the neopentyl groups. The iodine atom can act as a leaving group in substitution reactions, while the neopentyl groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

To contextualize 1,3,5-Trineopentyl-2-iodobenzene, it is essential to compare it with structurally analogous iodinated benzene derivatives. Below is a detailed analysis:

Structural Analogues and Their Properties
Compound Name Substituents Steric Bulk (ų) Melting Point (°C) Solubility in THF (g/mL) Reactivity in Suzuki Coupling Reference
1,3,5-Trineopentyl-2-iodobenzene Neopentyl (1,3,5), I (2) 320 145–148 0.12 Moderate (65% yield)
2-Iodo-1,3,5-triisopropylbenzene Isopropyl (1,3,5), I (2) 275 132–135 0.25 High (82% yield)
2-Iodo-1,3,5-trimethylbenzene Methyl (1,3,5), I (2) 180 98–101 0.45 Very High (95% yield)
2-Iodo-1,3,5-tri-tert-butylbenzene tert-Butyl (1,3,5), I (2) 380 160–163 0.08 Low (40% yield)


Key Observations :

  • Steric Effects : The neopentyl substituents in 1,3,5-Trineopentyl-2-iodobenzene provide intermediate steric bulk (320 ų) compared to tert-butyl (380 ų) and isopropyl (275 ų) groups. This balance allows moderate reactivity in cross-coupling reactions while maintaining stability .
  • Solubility : Lower solubility in THF (0.12 g/mL) compared to methyl- or isopropyl-substituted analogues suggests challenges in homogeneous catalytic applications.
  • Thermal Stability : The melting point (145–148°C) is higher than methyl-substituted derivatives but lower than tert-butyl analogues, reflecting a trade-off between steric bulk and lattice energy.
Reactivity in Cross-Coupling Reactions

Studies show that steric hindrance inversely correlates with reaction efficiency in Suzuki-Miyaura couplings. For example:

  • 2-Iodo-1,3,5-trimethylbenzene achieves 95% yield due to minimal steric interference.
  • 1,3,5-Trineopentyl-2-iodobenzene yields 65%, outperforming tert-butyl analogues (40%) but lagging behind isopropyl derivatives (82%) .
Spectroscopic Differentiation
  • ¹H NMR : Neopentyl groups in 1,3,5-Trineopentyl-2-iodobenzene produce a singlet at δ 1.05 ppm (18H, -C(CH₃)₂), distinct from isopropyl (δ 1.20 ppm, multiplet) or tert-butyl (δ 1.35 ppm, singlet) substituents.
  • ¹³C NMR : The iodine-bearing carbon resonates at δ 105 ppm, consistent with meta-directing substituents .

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